Dopant Incorporation Efficiency in YSZ: Y(thd)₃ Outperforms Y(acac)₃ at Lower Deposition Temperatures
In a direct head-to-head comparison of three yttrium precursors for the stabilization of cubic YSZ by plasma‑enhanced CVD, Y(thd)₃ introduced the highest concentration of yttria (1–2.7 mol%) at lower deposition temperatures (500–600 °C), while Y(acac)₃ delivered twice as much yttria (8–15 mol%) only at higher temperatures (700–800 °C) [1]. Y(acacF₆)₃ was the least efficient, yielding only 0.7–1.8 mol% yttria across all temperatures [1]. Carbon contamination was also lowest for Y(thd)₃ at 500–600 °C (6.4–5.6 at.% C), comparable to Y(acac)₃ at higher temperatures [1]. This demonstrates that Y(thd)₃ provides superior low‑temperature doping efficiency, a critical advantage for thermally sensitive substrates.
| Evidence Dimension | Yttria (Y₂O₃) concentration incorporated into YSZ film |
|---|---|
| Target Compound Data | 1–2.7 mol% Y₂O₃ (500–600 °C); 8–15 mol% Y₂O₃ (700–800 °C) |
| Comparator Or Baseline | Y(acac)₃: 8–15 mol% Y₂O₃ (700–800 °C); Y(acacF₆)₃: 0.7–1.8 mol% Y₂O₃ (all temps) |
| Quantified Difference | At 500–600 °C, Y(thd)₃ yields 1–2.7 mol% Y₂O₃ vs. negligible Y₂O₃ from Y(acac)₃; at 700–800 °C, Y(acac)₃ yields 2× more Y₂O₃ than Y(thd)₃ |
| Conditions | PE-CVD of YSZ at 500–800 °C, as reported in Ceramics International 2021 [1] |
Why This Matters
Users depositing YSZ at moderate temperatures (≤600 °C) on temperature‑sensitive substrates will achieve higher yttria doping and better phase stabilization with Y(thd)₃ than with Y(acac)₃.
- [1] García‑Wong, A. C., Pilloud, D., Bruyère, S., Mathieu, S., Mangin, D., Migot, S., Pierson, J. F., & Capon, F. (2021). Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited by PE‑CVD. Ceramics International, 47(4), 4611–4624. https://doi.org/10.1016/j.ceramint.2020.10.030 View Source
